N-((1H-Imidazol-5-yl)methylene)aniline
Description
Structure
3D Structure
Properties
CAS No. |
274687-40-0 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-8H,(H,11,13) |
InChI Key |
BPZZWCDVJHBECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 1h Imidazol 5 Yl Methylene Aniline and Its Analogues
Conventional and Modern Synthetic Approaches to Imidazole-Aniline Conjugates
The construction of imidazole-aniline conjugates like N-((1H-Imidazol-5-yl)methylene)aniline hinges on the formation of a stable Schiff base. This is typically achieved by reacting an appropriately substituted imidazole (B134444) aldehyde with an aniline (B41778) derivative.
The cornerstone of synthesizing this compound and its analogues is the condensation reaction between an aldehyde and a primary amine to form an azomethine or Schiff base. sigmaaldrich.comchemicalbook.com This reaction is typically performed by reacting 4(5)-imidazolecarboxaldehyde with aniline or its substituted derivatives. beilstein-journals.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond. researchgate.net
The reaction is often catalyzed by a few drops of acid, such as acetic acid, and can be carried out in a suitable solvent like ethanol (B145695). google.com For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized by reacting 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline with various substituted aromatic aldehydes. researchgate.netacs.org Similarly, Schiff bases of 4-methyl-5-imidazolecarboxaldehyde have been prepared by reaction with different amines. sigmaaldrich.comresearchgate.net The formation of the azomethine linkage is confirmed through spectroscopic methods such as FT-IR, which shows a characteristic absorption peak for the C=N bond, and the disappearance of the C=O band from the aldehyde. nih.gov
The general scheme for this condensation is as follows:
Figure 1: General reaction scheme for the formation of this compound analogues.
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orggoogle.com This technique has been successfully applied to the synthesis of imidazole Schiff bases. beilstein-journals.org
In one study, a series of novel imidazole Schiff base derivatives were synthesized using both reflux and microwave irradiation conditions. The microwave-assisted method dramatically reduced reaction times from hours to just 2-4 minutes, with product yields soaring to 90-98%. beilstein-journals.org This approach is considered a green chemistry method as it reduces energy consumption and often allows for the use of more environmentally benign solvents like ethanol or even solvent-free conditions. rsc.orgbeilstein-journals.orgacs.org
For example, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases was efficiently carried out using microwave irradiation. asianpubs.org Another report details the microwave-assisted synthesis of new Schiff bases from imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) and aromatic amines in PEG-400, a recyclable solvent, achieving high yields in 12-15 minutes. nih.gov
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Isopropyl Alcohol | Microwave | 20 min | 60 |
| 2 | Toluene | Microwave | 28 min | 55 |
| 3 | PEG-400 | Microwave | 12-15 min | 92 |
| 4 | Ethyl Alcohol | Reflux | 36 h | 30 |
There is a growing trend towards developing synthetic protocols that minimize or eliminate the use of catalysts and hazardous solvents, aligning with the principles of green chemistry. chemicalbook.com Several methods for synthesizing imidazole derivatives and Schiff bases have been developed under catalyst-free conditions. ijarsct.co.in These reactions are often driven by heat or microwave irradiation and can sometimes be performed under solvent-free conditions. acs.org
The condensation of aldehydes and amines to form Schiff bases can often proceed without a catalyst, particularly with reactive starting materials. ijarsct.co.in Green approaches focus on using non-toxic, recyclable solvents like ethanol or water, or performing the reaction neat (solvent-free). chemicalbook.comprepchem.com For instance, the synthesis of various Schiff bases has been achieved by simply grinding the reactants together or using ultrasound irradiation, which are energy-efficient and environmentally friendly techniques. chemicalbook.com One study reported a simple and efficient one-pot, solvent-free synthesis of imidazole derivatives, highlighting advantages such as high efficiency, easy separation, and mild reaction conditions.
Regioselective Synthesis of Substituted Imidazole Scaffolds
The synthesis of a specifically substituted imidazole, such as one bearing a functional group at the C5 position, requires precise control over the reaction's regioselectivity. This is crucial for preparing the 4(5)-imidazolecarboxaldehyde precursor needed for the final condensation step.
The imidazole ring itself can be constructed through various classical methods. The Debus synthesis, first reported in 1858, uses a glyoxal, an aldehyde, and ammonia (B1221849) to form substituted imidazoles. rsc.orggoogle.com Another common method is the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. google.com
For the specific synthesis of 4(5)-imidazolecarboxaldehyde, a key precursor, one approach involves the oxidation of the corresponding methanol (B129727) derivative, 4(5)-(hydroxymethyl)imidazole. For example, 5-propyl-1H-imidazole-4-carboxaldehyde was prepared by heating 5-propyl-1H-imidazole-4-methanol with manganese (IV) oxide. Another route involves the direct carboxylation of an imidazole with carbon dioxide and an alkali metal carbonate, followed by reduction of the resulting carboxylic acid to the aldehyde. beilstein-journals.org
| Method Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | C-Substituted Imidazoles | rsc.orggoogle.com |
| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Triaryl-imidazoles | google.com |
| Oxidation | Imidazole-methanol, Oxidizing Agent (e.g., MnO₂) | Imidazole-carboxaldehyde | |
| Carboxylation | Imidazole, CO₂, Alkali Carbonate | Imidazole-carboxylic acid | beilstein-journals.org |
Achieving regioselective functionalization on a pre-formed imidazole or aniline ring is a powerful strategy for synthesizing complex analogues. For the imidazole ring, direct C-H functionalization has emerged as a key technique. prepchem.com The C5 position of the imidazole ring is generally reactive towards electrophilic substitution. nih.gov Palladium-catalyzed C-H arylation reactions have been successfully employed to introduce substituents specifically at the C5 position of various imidazole-based compounds. This allows for the late-stage modification of the imidazole core.
Similarly, functionalization of the aniline moiety can be achieved before or after the condensation reaction. Substituted anilines are readily available and can be used directly in the Schiff base formation to introduce a variety of functional groups onto the phenyl ring. These groups can be electron-donating or electron-withdrawing, which can modulate the electronic properties of the final conjugate. For example, a range of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized using anilines with chloro, bromo, and dimethylamino substituents. researchgate.netacs.org This directed functionalization is essential for creating libraries of analogues for structure-activity relationship studies.
Multi-component Reactions in the Synthesis of Related Imidazopyrazine Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org In the context of imidazole-related heterocycles, MCRs are instrumental in constructing fused bicyclic systems like imidazo[1,2-a]pyrazines, which are recognized for their pharmacological potential. nih.govresearchgate.net
A prominent MCR for synthesizing these scaffolds is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3CR) involving an amino-heterocycle, an aldehyde, and an isocyanide. mdpi.comijpsjournal.com This reaction is catalyzed by various Brønsted or Lewis acids. For instance, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives can be achieved by reacting 2-aminopyrazine (B29847) with various aldehydes and tert-butyl isocyanide.
Another effective method involves an iodine-catalyzed three-component condensation. This reaction proceeds by forming a product in situ from the reaction between an aryl aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with tert-butyl isocyanide to yield the desired imidazopyrazine derivatives in good yields. nih.gov The use of iodine as a catalyst is advantageous due to its low cost, availability, and benign nature. nih.gov
Computational studies have shown that electronic factors significantly influence the success of these reactions. For example, in related imidazopyridine systems, the electronic nature of substituents on the reacting components can impact the intramolecular Diels-Alder (IMDA) reaction feasibility, a key step in some synthetic sequences following the initial MCR. beilstein-journals.org
Synthetic Routes to Imidazole-Substituted Anilines
The synthesis of anilines bearing an imidazole substituent is a key step toward obtaining precursors for more complex molecules, including Schiff bases like this compound. These synthetic routes often employ one-pot, multi-component condensation strategies.
One established method for creating highly substituted imidazoles involves the one-pot condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate (B1210297), and an aniline in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). isca.me This approach allows for the formation of 1,2,4,5-tetrasubstituted imidazoles, where the aniline derivative provides one of the nitrogen atoms and a substituent on the imidazole ring. The mild reaction conditions and high yields highlight the utility of this method. isca.me
Ultrasonic irradiation has also been employed to promote the synthesis of 1,2,4,5-tetrasubstituted imidazoles. A one-pot, four-component reaction of benzil, an aryl aldehyde, aniline, and ammonium acetate can be effectively catalyzed by nanocrystalline MgAl₂O₄ under sonochemical conditions, leading to excellent yields in a short time. nih.gov Similarly, γ-Al₂O₃ nanoparticles have been used to catalyze the multi-component reaction of benzil, arylaldehydes, and amines, with ultrasonic irradiation enhancing reaction rates and yields compared to conventional heating. nih.gov
A more direct route to a specific imidazole-substituted aniline, 4-(1H-benzo[d]imidazol-2-yl)aniline, involves the reaction of o-phenylenediamine (B120857) with 4-aminobenzoic acid under acidic conditions (e.g., polyphosphoric acid) at high temperatures. The resulting aniline can then be used as a building block for further derivatization, such as the synthesis of Schiff bases by condensation with various aldehydes. ijrpc.comresearchgate.net
Analysis of this compound
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced characterization of the compound This compound is not presently available. This compound is chemically defined as a Schiff base, or imine, formed from the condensation reaction between imidazole-5-carbaldehyde and aniline.
Extensive searches for spectroscopic and crystallographic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and X-ray crystallography—for this precise molecule did not yield specific results. The provided search results contain information on related, but structurally distinct, compounds such as other imidazole-based Schiff bases, various substituted anilines, or the saturated amine analog, but not the target imine itself. orientjchem.orgcore.ac.ukniscpr.res.inallsubjectjournal.comrsc.orgresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netijrpc.comresearchgate.netresearchgate.netbldpharm.comchemicalbook.comgoogle.com
Consequently, the generation of a detailed article with specific data tables and in-depth analysis for each subsection of the requested outline is not possible without fabricating data. To maintain scientific accuracy and integrity, an article based on non-existent findings cannot be produced.
Further research or direct synthesis and subsequent analytical characterization would be required to obtain the data necessary to fulfill the detailed structural elucidation requested.
Advanced Characterization Techniques and Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination
Conformational Analysis in the Crystalline State
The spatial arrangement of atoms and functional groups in "N-((1H-Imidazol-5-yl)methylene)aniline" within a crystal lattice provides critical insights into its solid-state properties and potential intermolecular interactions. While specific crystallographic data for this exact molecule is not publicly available, a comprehensive understanding of its conformational characteristics can be extrapolated from detailed studies of closely related imidazole-based Schiff bases. The conformation of such molecules in the crystalline state is primarily dictated by the planarity of the core structure, the orientation of the aryl and imidazole (B134444) rings, and the nature of intermolecular forces, particularly hydrogen bonding.
Detailed Research Findings
Research on analogous Schiff bases derived from imidazole aldehydes reveals a general tendency for the molecule to adopt a largely planar conformation. This planarity arises from the delocalization of π-electrons across the azomethine (-CH=N-) bridge, which connects the imidazole and aniline (B41778) rings. This extended conjugation imparts a degree of rigidity to the central part of the molecule.
A crucial aspect of the crystalline structure of N-heterocyclic Schiff bases is the formation of supramolecular assemblies through intermolecular hydrogen bonds. In the case of "this compound," the N-H group of the imidazole ring is a potent hydrogen bond donor. It is highly probable that this group engages in hydrogen bonding with the nitrogen atom of the imine group of an adjacent molecule, leading to the formation of chains or dimeric structures. researchgate.net Such interactions are fundamental in dictating the packing of the molecules in the crystal lattice. nih.gov
The aniline ring can also participate in weaker C-H···π interactions, further stabilizing the crystal structure. The specific packing motif will depend on a delicate balance of these intermolecular forces, aiming to achieve the most thermodynamically stable arrangement.
Data Tables
While awaiting experimental crystallographic data for the title compound, the following tables present representative bond lengths and torsion angles for a generic imidazole-based Schiff base, based on published data for analogous structures. These values provide a scientifically informed approximation of the expected molecular geometry.
Table 1: Representative Bond Lengths
| Bond | Expected Length (Å) |
| C=N (Imine) | 1.27 - 1.29 |
| C-N (Aniline) | 1.40 - 1.42 |
| C-C (Imine-Aniline) | 1.45 - 1.47 |
| C-C (Imine-Imidazole) | 1.44 - 1.46 |
Table 2: Representative Torsion Angles
| Torsion Angle | Expected Angle (°) |
| Imidazole Ring - Imine Plane | 5 - 15 |
| Aniline Ring - Imine Plane | 20 - 40 |
It is imperative to note that these values are illustrative. The actual bond lengths and torsion angles for "this compound" can only be definitively determined through single-crystal X-ray diffraction analysis.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of N-((1H-Imidazol-5-yl)methylene)aniline. These calculations provide a detailed picture of the molecule's electronic landscape and vibrational dynamics.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it reveals the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For instance, in related imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring typically exhibit a negative electrostatic potential, indicating their role as potential sites for electrophilic interaction.
Molecular Orbital Analysis, including HOMO-LUMO Gap
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For Schiff base compounds, this gap can be influenced by substituents on the aniline (B41778) ring. For example, electron-withdrawing groups can lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for similar organic molecules.
Vibrational Spectra Simulations and Conformational Studies
Theoretical vibrational spectra (FT-IR and Raman) can be simulated using DFT calculations. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would include the C=N stretching of the imine group, N-H stretching of the imidazole ring, and various C-H and C=C stretching and bending modes of the aromatic rings. Conformational analysis, also performed using computational methods, helps identify the most stable three-dimensional arrangement of the atoms in the molecule by exploring the potential energy surface as a function of dihedral angles.
Molecular Modeling and Simulation of Molecular Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations, can be employed to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations provide a dynamic view of how the compound behaves in a particular environment, revealing information about intermolecular hydrogen bonding and other non-covalent interactions that govern its solubility and binding affinity.
Elucidation of Tautomeric Forms and Protonation States of the Imidazole Ring
The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Computational chemistry can be used to calculate the relative energies of these tautomers, thereby predicting the most stable form. Similarly, the protonation state of the imidazole ring, which can be protonated or deprotonated depending on the pH of the environment, can be investigated. DFT calculations can determine the proton affinity and pKa values, providing insight into the compound's behavior in acidic or basic conditions. Studies on similar N-salicylidene-p-X-aniline compounds have demonstrated the utility of computational methods in understanding tautomeric equilibria. rsc.org
Reaction Mechanism Prediction and Energy Profile Analysis via Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for predicting the feasibility and kinetics of a reaction. For instance, the synthesis of this Schiff base, likely through the condensation of 5-formyl-1H-imidazole and aniline, can be modeled to understand the reaction pathway and identify any intermediates.
Reactivity and Mechanistic Studies of N 1h Imidazol 5 Yl Methylene Aniline
Imine (Azomethine) Chemistry and Chemical Transformationsderpharmachemica.comijrpc.com
The central feature of N-((1H-Imidazol-5-yl)methylene)aniline is the carbon-nitrogen double bond (C=N) of the imine, also known as an azomethine or Schiff base. This functional group is the primary site for many of the compound's characteristic reactions, particularly nucleophilic additions and hydrolysis. The electrophilic nature of the imine carbon and the basicity of the imine nitrogen govern its chemical transformations.
The imine carbon of this compound is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone of imine chemistry, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov While specific studies on this compound are not extensively documented, the general principles of imine reactivity suggest that it will readily undergo addition reactions with various nucleophiles. nih.govacs.org
These reactions typically proceed via the attack of a nucleophile on the imine carbon, followed by protonation of the resulting anion to yield a stable addition product. The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed.
Table 1: Representative Nucleophilic Addition Reactions at the Imine Carbon
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| C-Nucleophiles | Organometallic Reagents (e.g., Grignard, Organolithium) | Secondary Amines |
| Cyanide (e.g., HCN, TMSCN) | α-Aminonitriles | |
| Enolates | β-Amino Carbonyl Compounds | |
| N-Nucleophiles | Amines, Hydrazines | Amidines, Hydrazones |
| O-Nucleophiles | Water, Alcohols | (leads to hydrolysis, see 5.1.2) |
| S-Nucleophiles | Thiols (e.g., Mercaptoacetic acid) | Thiazolidinone derivatives (via cyclization) |
| H-Nucleophiles | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Amines (N-benzyl-1H-imidazol-5-amine) |
For instance, the reaction of imidazole-derived Schiff bases with mercaptoacetic acid is a known route to synthesize thiazolidinone derivatives, which involves the nucleophilic addition of the thiol group to the imine carbon, followed by intramolecular cyclization and dehydration. Similarly, reduction of the imine with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary amine, N-((1H-imidazol-5-yl)methyl)aniline. uni.lu
The formation of this compound from imidazole-5-carboxaldehyde and aniline (B41778) is a reversible condensation reaction. researchgate.netcore.ac.uk The equilibrium position is governed by the reaction conditions, particularly the presence or absence of water. The synthesis of the Schiff base is typically carried out in a non-aqueous solvent like ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid) to protonate the aldehyde's carbonyl group, thereby activating it for nucleophilic attack by the aniline nitrogen. researchgate.net Removal of the water formed during the reaction, for instance by using a Dean-Stark apparatus or molecular sieves, drives the equilibrium towards the formation of the imine product. core.ac.uk
Conversely, the imine is susceptible to hydrolysis, which is the reverse of the condensation reaction. In the presence of water, particularly under acidic or basic conditions, the imine bond can be cleaved to regenerate the parent aldehyde (imidazole-5-carboxaldehyde) and amine (aniline). This reversibility is a characteristic feature of Schiff base chemistry. The stability of the imine towards hydrolysis can be influenced by electronic and steric factors. Electron-withdrawing groups on the aniline ring can increase the electrophilicity of the imine carbon, potentially making it more susceptible to hydrolysis, while bulky substituents near the imine bond may provide steric hindrance that slows the rate of hydrolysis.
Role of Imidazole (B134444) Nitrogen Nucleophilicity in Reaction Pathwaysnih.govconnectjournals.com
The imidazole ring contains two nitrogen atoms with distinct electronic properties. The pyrrole-type nitrogen (N-1) bears a hydrogen atom and is part of the aromatic π-system, while the pyridine-type nitrogen (N-3) has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. rsc.org This pyridine-type nitrogen is nucleophilic and can participate in or influence a variety of reactions.
The nucleophilicity of the N-3 nitrogen can be significant in several contexts:
Catalysis: The basic lone pair can act as a proton shuttle or a general base catalyst in reactions at other parts of the molecule.
Coordination: The N-3 nitrogen is a common coordination site for metal ions, which can be used to direct reactions, form organometallic complexes, or influence the compound's electronic properties.
Intramolecular Reactions: The nucleophilic nitrogen can participate in intramolecular cyclization reactions, attacking electrophilic centers within the same molecule (see section 5.3).
N-Alkylation/N-Arylation: The N-1 nitrogen, after deprotonation, becomes a potent nucleophile, readily undergoing alkylation or arylation reactions. connectjournals.comresearchgate.net While the N-3 nitrogen can also be alkylated, this forms a charged imidazolium (B1220033) salt. The regioselectivity of these reactions can often be controlled by the choice of reagents and conditions.
Intramolecular Cyclization and Ring-Closure Reactionsrsc.orgyoutube.com
The structure of this compound provides opportunities for intramolecular cyclization, leading to the formation of new heterocyclic systems. These reactions are often triggered by the interaction between the imidazole ring and the imine-aniline portion of the molecule.
One potential pathway involves the nucleophilic attack of the imidazole N-1 (after deprotonation) or N-3 nitrogen onto an electrophilic center generated on the aniline ring or the imine bond. More commonly described are reactions where the imine itself is a precursor to a cyclization. For example, aza-Michael additions can be followed by intramolecular cyclization. beilstein-journals.org
Electrophilic and Nucleophilic Substitution on Aromatic Rings
Both the imidazole and the aniline rings can undergo substitution reactions, but their reactivity patterns are distinct.
Imidazole Ring: The imidazole ring is electron-rich and generally undergoes electrophilic aromatic substitution. The regioselectivity is well-established:
C-5 position: This is the most nucleophilic and reactive position towards electrophiles. nih.gov
C-4 position: This position is less reactive than C-5. nih.gov
C-2 position: This position is the least reactive towards electrophiles but has the most acidic proton, making it susceptible to deprotonation followed by reaction with an electrophile. nih.gov
Therefore, in this compound, the C-4 position of the imidazole ring is the most likely site for electrophilic attack (e.g., nitration, halogenation, sulfonation), as the C-5 position is already substituted.
Nucleophilic substitution on the imidazole ring itself is rare unless activated by strongly electron-withdrawing groups. However, N-arylation of the imidazole nitrogen is a common and important reaction, proceeding via a nucleophilic attack of the imidazole anion on an activated aryl halide, often catalyzed by copper salts (Ullmann condensation) or palladium complexes. connectjournals.comresearchgate.net
Aniline Ring: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating imine-methylene-imidazole substituent. This group will direct incoming electrophiles to the ortho and para positions of the aniline ring. The general mechanism involves the attack of the aromatic π-electrons on the electrophile (e.g., NO₂⁺ in nitration) to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Expected Major Product(s) on Aniline Ring |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | ortho-nitro and para-nitro derivatives |
| Halogenation | Br₂ / FeBr₃ | ortho-bromo and para-bromo derivatives |
| Sulfonation | SO₃ / H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | ortho-alkyl and para-alkyl derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ortho-acyl and para-acyl derivatives |
Oxidation and Reduction Pathways and their Chemical Consequences
The redox chemistry of this compound involves transformations at both the imine bond and the heterocyclic imidazole ring.
Reduction: The most common reduction reaction for this compound is the reduction of the imine double bond. This can be readily achieved using various reducing agents:
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) will reduce the C=N bond to a C-N single bond, yielding N-((1H-imidazol-5-yl)methyl)aniline.
Hydride Transfer Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing imines to secondary amines. uni.lu
Under more forcing conditions, the aromatic rings can also be reduced, but this typically requires high pressure, high temperature, and potent catalysts.
Oxidation: The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions.
Oxidation of the Imine: Strong oxidizing agents can potentially cleave the imine bond.
Oxidation of the Imidazole Ring: The imidazole ring itself is generally stable to oxidation, but under harsh conditions, it can be degraded.
Oxidation of the Aniline Moiety: The aniline part is susceptible to oxidation, which can lead to the formation of colored polymeric materials (aniline black) or other complex products.
Oxidative Cyclization: In some cases, oxidation can facilitate intramolecular cyclization reactions, as mentioned in section 5.3, leading to fused heterocyclic systems. For example, reaction with an oxidant could potentially lead to the formation of a benzimidazole (B57391) derivative through cyclization between the imine nitrogen and the ortho-carbon of the aniline ring, followed by aromatization.
Coordination Chemistry and Metal Complex Formation
N-((1H-Imidazol-5-yl)methylene)aniline as a Ligand
This compound, a Schiff base derived from the condensation of 1H-imidazole-5-carbaldehyde and aniline (B41778), functions as a chelating ligand. The key to its coordinating ability lies in the presence of two nitrogen atoms—one in the imidazole (B134444) ring and one in the imine (azomethine) group—which can donate their lone pair of electrons to a metal center. core.ac.ukrsc.org
The structure of this compound offers two primary coordination sites:
Imidazole Nitrogen: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (at position 3) is sp²-hybridized and has a readily available lone pair of electrons, making it a common coordination site in many metal complexes. rsc.orgnih.gov
Imine Nitrogen: The nitrogen atom of the imine group (-CH=N-) is also sp²-hybridized and possesses a lone pair of electrons, enabling it to coordinate to a metal ion. researchgate.net
The chelation of this compound to a metal ion typically occurs through both the imine nitrogen and one of the imidazole ring nitrogens, forming a stable five-membered chelate ring. This bidentate coordination is a common feature of imidazole-based Schiff base ligands. core.ac.ukresearchgate.net The formation of such a chelate ring enhances the stability of the resulting metal complex compared to monodentate coordination.
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is typically prepared in situ or isolated beforehand via the condensation of 1H-imidazole-5-carbaldehyde with aniline. researchgate.net
A general synthetic route involves dissolving the Schiff base ligand in a solvent like ethanol (B145695) or methanol (B129727). A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often heated under reflux to facilitate the complex formation. researchgate.net Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. researchgate.net The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. researchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of this compound and to confirm the coordination of the ligand to the metal center.
Electronic Spectra (UV-Visible Spectroscopy): The electronic spectra of the metal complexes, when compared to that of the free ligand, provide valuable information about the coordination environment. The spectra of the free ligand typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group. researchgate.netjmchemsci.com Upon coordination to a metal ion, these bands may shift in wavelength and intensity. researchgate.net More importantly, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Magnetic Measurements: Magnetic susceptibility measurements at room temperature are a powerful tool for determining the coordination geometry of paramagnetic metal complexes. The measured magnetic moment can be used to determine the number of unpaired electrons in the metal ion, which in turn provides insight into its oxidation state and coordination environment. For instance, different geometries (e.g., high-spin octahedral vs. square planar) for a d⁸ metal ion like Ni(II) will result in different numbers of unpaired electrons and thus different magnetic moments. researchgate.net
| Metal Ion | Typical Geometry | Expected Magnetic Moment (B.M.) |
| Co(II) | Octahedral (high spin) | 4.7-5.2 |
| Ni(II) | Octahedral | 2.9-3.4 |
| Cu(II) | Distorted Octahedral | 1.9-2.2 |
This table provides illustrative data for common transition metal ions and is based on typical findings for similar Schiff base complexes.
Furthermore, this technique is essential for characterizing the extended structures of metal-organic frameworks (MOFs). In such structures, the ligand can act as a linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks. researchgate.net The resulting supramolecular architecture is dictated by the coordination preferences of the metal ion and the geometry of the ligand. rsc.org
Applications in Supramolecular Metal-Organic Architectures
The ability of this compound to act as a bridging ligand, connecting two or more metal centers, makes it a valuable building block for the construction of supramolecular metal-organic architectures. nih.gov These architectures can range from simple dimeric or oligomeric species to extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net
The formation of these supramolecular structures is driven by the coordination of the ligand's donor atoms to the metal ions. core.ac.uk The specific dimensionality and topology of the resulting architecture are influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions. The imidazole group, in particular, is known to participate in various non-covalent interactions, such as hydrogen bonding, which can further stabilize and direct the formation of these extended networks. rsc.orgnih.gov The resulting materials can exhibit interesting properties, such as porosity, which makes them potentially useful for applications in gas storage, separation, and catalysis.
Role of Hydrogen Bonding and Pi-Stacking Interactions in Crystal Engineering
The crystal engineering of imidazole-containing compounds is heavily influenced by non-covalent interactions, particularly hydrogen bonds and π-π stacking. This compound possesses key structural features that facilitate these interactions, guiding the self-assembly of molecules into well-defined crystal lattices.
Hydrogen Bonding: The imidazole ring is a versatile participant in hydrogen bonding, as it contains both a hydrogen bond donor (the N-H group of the pyrrole-like nitrogen) and a hydrogen bond acceptor (the sp²-hybridized pyridine-like nitrogen). researchgate.netnih.govstanford.edu This dual functionality allows for the formation of robust and directional intermolecular connections. A common and persistent structural motif observed in the crystal structures of neutral, N-unsubstituted imidazole derivatives is the N-H···N hydrogen-bonded linear tape or chain. researchgate.net In this arrangement, molecules link head-to-tail, creating stable one-dimensional arrays that serve as a foundational backbone for the crystal structure. The Schiff base (imine) nitrogen atom can also act as a hydrogen bond acceptor, further diversifying the possible supramolecular synthons.
Pi-Stacking Interactions: The presence of two aromatic systems—the imidazole ring and the aniline ring—makes π-π stacking a significant stabilizing force in the crystal packing of this compound. nih.gov These interactions occur when the planar aromatic rings overlap in a face-to-face or offset fashion. Studies on imidazole-based dimers have shown that these π-stacking interactions can lead to strong electronic coupling between molecules. nih.govrsc.org The combination of hydrogen bonding and π-stacking can lead to complex three-dimensional architectures. For instance, a closely related compound, 1,2-bis[(1H-imidazol-5-yl)methylene]hydrazine, is known to form corrugated layers as a result of both hydrogen bonding and π–π stacking interactions. It is anticipated that this compound would exhibit similar behavior, with hydrogen-bonded chains or sheets being further organized and stabilized by π-stacking between the aromatic rings of adjacent molecules.
The table below summarizes the key interactions and the participating functional groups that are expected to govern the crystal engineering of the title compound.
| Interaction Type | Participating Functional Groups | Expected Supramolecular Motif |
| Hydrogen Bonding | Imidazole N-H (Donor) & Imidazole Pyridinic-N (Acceptor) | Linear "tape" or chain structures [C(4) motif] |
| Imidazole N-H (Donor) & Imine-N (Acceptor) | Dimeric structures or extended chains | |
| Pi-Stacking | Imidazole Ring & Aniline Ring (Inter- or Intramolecular) | Stacked columnar or layered structures |
| Imidazole Ring & Imidazole Ring (Intermolecular) | Offset or face-to-face stacked dimers and aggregates | |
| C-H···π Interactions | Aromatic C-H (Donor) & Aromatic Ring (Acceptor) | Additional stabilization of the 3D crystal packing |
This table is generated based on established principles of non-covalent interactions in related imidazole and Schiff base compounds.
Organometallic Chemistry and Catalytic Potential
Schiff bases are renowned for their ability to act as versatile ligands in coordination chemistry, and this compound is no exception. Its structure presents multiple potential coordination sites, making it an excellent candidate for forming stable organometallic complexes with a range of transition metals. The primary coordination sites are the lone pair of electrons on the basic, pyridine-like nitrogen of the imidazole ring and the lone pair on the nitrogen atom of the imine (C=N) group.
The ability to act as a bidentate (N,N) chelating ligand allows this compound to form stable five- or six-membered chelate rings with metal ions, a feature known to enhance the thermodynamic stability of the resulting complexes (the chelate effect). The electronic properties of these complexes can be fine-tuned by modifying the substituent on the aniline ring, thereby influencing their catalytic activity.
While specific catalytic studies on metal complexes of this compound are not extensively documented, the catalytic potential can be inferred from related imidazole-Schiff base systems. These complexes are investigated for a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon coupling reactions. For example, metal complexes of other Schiff bases have been shown to be active catalysts for the oxidation of anilines and other organic substrates. nih.gov Furthermore, the imidazole moiety is a key component in N-heterocyclic carbene (NHC) ligands, which form highly effective and stable catalysts (e.g., PEPPSI-type catalysts) for cross-coupling reactions.
The potential catalytic performance of a hypothetical metal complex, such as [M(L)₂]Cl₂ where L is this compound, in a representative reaction is illustrated in the table below.
| Metal Center (M) | Reaction Type | Substrate | Product | Reaction Conditions | Yield (%) |
| Cu(II) | Aerobic Oxidation | Benzyl Alcohol | Benzaldehyde | 1 atm O₂, 80 °C, Toluene, 24 h | Data not available |
| Pd(II) | Suzuki Cross-Coupling | Phenylboronic Acid & Iodobenzene | Biphenyl | K₂CO₃, 100 °C, DMF/H₂O, 12 h | Data not available |
| Ru(II) | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Isopropanol, KOH, 82 °C, 4 h | Data not available |
| Co(II) | Aniline Oxidation | Aniline | Azobenzene | H₂O₂, Room Temp, DMF, 1 h | Data not available |
This table illustrates the potential catalytic applications for metal complexes of the title compound, based on activities observed for analogous Schiff base and imidazole complexes. The yield data is hypothetical and represents a target for future experimental investigation.
Catalysis and Emerging Applications in Chemical Transformations
Role of N-((1H-Imidazol-5-yl)methylene)aniline Derived Ligands in Catalysis
Ligands derived from the this compound framework are notable for their adaptability in coordinating with transition metals. The nitrogen atom of the imine group (-CH=N-) and the nitrogen atoms within the imidazole (B134444) ring can all act as coordination sites. researchgate.netnih.gov This multidentate character enables the formation of stable chelate rings with metal ions, which often enhances catalytic activity and stability compared to the uncomplexed metal or ligands with fewer donor sites. researchgate.netmdpi.com These Schiff base ligands can be readily synthesized through the condensation of an amine and a carbonyl compound. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on either the aniline (B41778) or imidazole rings, which in turn influences the catalytic performance of the resulting metal complex. researchgate.net
The versatile coordination chemistry of imidazole-aniline Schiff bases has led to their extensive use in catalysis with various transition metals, most notably palladium and cobalt.
Palladium-based Catalysis: Palladium complexes featuring imidazole-based Schiff base ligands are highly effective in catalyzing C-C bond-forming reactions, which are fundamental in organic synthesis. The Suzuki-Miyaura cross-coupling reaction, for the synthesis of biaryl compounds, is a prime example where these catalysts have shown exceptional activity. nih.govresearchgate.net
A noteworthy application involves immobilizing such ligands onto solid supports like Metal-Organic Frameworks (MOFs). For instance, a Schiff base–imidazole-functionalized MOF was used to anchor and stabilize palladium nanoparticles. nih.gov This heterogeneous catalyst (Pd⁰@UIO-66–SB–Im) demonstrated excellent efficiency in the Suzuki coupling of bromobenzene (B47551) and phenylboronic acid, achieving over 99% yield under mild conditions. nih.gov The catalyst's robustness was proven by its ability to be reused six times without a significant loss of activity. nih.gov The imidazole and Schiff base functional groups play a crucial role in controlling the formation of small, highly dispersed Pd⁰ clusters, which are key to the high catalytic performance. nih.gov
Table 1: Performance of Pd⁰@UIO-66–SB–Im in Suzuki Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
|---|---|---|---|
| 1 | Bromobenzene | Phenylboronic acid | >99 |
| 2 | Iodobenzene | Phenylboronic acid | >99 |
| 3 | 4-Bromotoluene | Phenylboronic acid | >99 |
| 4 | 4-Bromoanisole | Phenylboronic acid | 98 |
Data sourced from a 2022 study on Pd clusters on Schiff base–imidazole-functionalized MOFs. nih.gov
Cobalt-based Catalysis: Cobalt complexes with imidazole-containing Schiff base ligands have emerged as effective catalysts for various organic transformations, providing a more sustainable alternative to precious metal catalysts. These complexes have shown significant activity in reactions such as hydrosilylation and oxidation. acs.orgrsc.org
A pentacoordinated cobalt(II) chloride complex bearing a benzimidazole-imine-2H-imidazole ligand was found to be a highly efficient precatalyst for the regioselective hydrosilylation of both terminal and internal alkynes. acs.org This catalytic system, activated by a borohydride (B1222165) reducing agent, operates under mild conditions with low catalyst loading (0.05–0.5 mol%) and exhibits excellent functional-group tolerance, producing α-vinylsilanes with high selectivity. acs.org
Table 2: Cobalt-Catalyzed Hydrosilylation of Phenylacetylene
| Entry | Silane (B1218182) | Product | Selectivity (α-vinylsilane) | Yield (%) |
|---|---|---|---|---|
| 1 | PhSiH₃ | (E)-phenyl(styryl)silane | >99:1 | 95 |
| 2 | PhMeSiH₂ | (E)-methyl(phenyl)(styryl)silane | >99:1 | 96 |
| 3 | Et₃SiH | (E)-triethyl(styryl)silane | >99:1 | 98 |
Data from a 2021 study on a Schiff base cobalt(II) complex-catalyzed hydrosilylation. acs.org
Furthermore, cobalt(III) Schiff base complexes have been used to catalyze Suzuki-Miyaura reactions and have demonstrated notable biomimetic activity in the aerobic oxidation of catechols and aminophenols. researchgate.netrsc.org
Beyond metal-based systems, the core imidazole structure of this compound is relevant in organocatalysis and biocatalysis.
Organocatalysis: The imidazole ring itself can function as an organocatalyst. rsc.org It has been successfully employed in multicomponent reactions to generate a diverse range of functionalized heterocyclic compounds under nearly neutral conditions. rsc.org Additionally, chiral ligands derived from imidazole have been explored in asymmetric catalysis. For example, imidazole-based ligands were synthesized and tested in the Henry (nitroaldol) reaction. nih.govnih.gov Studies showed that ligands where an amino acid was linked via an amino bond were more reactive catalysts than those with an amide linker, although the enantioselectivities achieved were generally low. nih.govnih.gov
Biocatalysis: The intersection of coordination chemistry and biology has led to the development of biocatalytic systems using these complexes. Cobalt(III) Schiff base complexes have been shown to act as biomimetic catalysts, mimicking the function of enzymes. rsc.org Specifically, they catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to its corresponding o-benzoquinone. The reaction kinetics were found to follow the Michaelis-Menten model, which is characteristic of enzyme-catalyzed reactions, indicating the formation of a catalyst-substrate intermediate. rsc.org
Catalytic Mechanisms and Reaction Pathways
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For ligands derived from this compound, the reaction pathways are dictated by the choice of metal and the specific transformation.
Palladium-Catalyzed Suzuki Coupling: The generally accepted mechanism for the Suzuki reaction catalyzed by a palladium complex starts with the oxidative addition of an aryl halide to the active Pd(0) species, forming an organo-palladium(II) intermediate. This is followed by a transmetalation step, where the organic group from a boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst for the next cycle. In the case of the MOF-supported catalyst, the imidazole and Schiff base groups are proposed to stabilize the Pd(0) clusters and interact with the reactants. nih.gov
Cobalt-Catalyzed Hydrosilylation: The process is initiated by the reduction of the Co(II) precatalyst to a highly active low-valent cobalt species. The catalytic cycle for alkyne hydrosilylation is thought to involve the coordination of both the alkyne and the silane to the cobalt center. This is followed by a series of steps, including migratory insertion, to form the vinylsilane product. The high Markovnikov selectivity observed suggests a well-defined interaction between the substrates and the sterically and electronically tuned environment of the cobalt center. acs.org
Biomimetic Cobalt-Catalyzed Oxidation: The observation of Michaelis-Menten kinetics suggests a pathway that begins with the formation of a complex between the cobalt catalyst and the substrate (e.g., catechol). rsc.org This is followed by an electron transfer process, facilitated by the metal center, leading to the oxidation of the substrate and the eventual release of the product, regenerating the catalyst. rsc.org
Applications in Organic Transformations and Synthesis
The catalytic systems derived from this compound and related structures have found utility in a variety of important organic transformations.
Cross-Coupling Reactions: The most prominent application is in palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction for synthesizing biaryls, which are common motifs in pharmaceuticals and advanced materials, and the Buchwald-Hartwig amination for forming C-N bonds. nih.govnih.govresearchgate.net
Hydrosilylation Reactions: Cobalt-Schiff base complexes provide a highly selective method for the synthesis of vinylsilanes from alkynes. acs.org Vinylsilanes are versatile intermediates in organic synthesis, used in cross-coupling reactions and other transformations.
Oxidation Reactions: Cobalt complexes have been employed as catalysts for the aerobic oxidation of phenols and catechols, which is relevant to both industrial processes and the study of biological oxidation. rsc.org
Multicomponent Reactions (MCRs): Using imidazole as an organocatalyst, complex molecules such as functionalized pyridines and chromenes can be assembled in a single step from simple precursors. rsc.org This approach is highly valued for its efficiency and atom economy in building molecular diversity. rsc.org
Henry (Nitroaldol) Reaction: Chiral imidazole-based ligands have been applied in the asymmetric Henry reaction, a classic C-C bond-forming reaction to produce β-nitro alcohols, which are precursors to amino acids and other valuable compounds. nih.govnih.gov
Emerging Catalytic Applications and Future Prospects
The continuous demand for more efficient, selective, and sustainable chemical processes drives the future direction of catalysis research involving imidazole-based ligands.
Sustainable and Green Chemistry: A significant trend is the development of catalysts that can operate in environmentally friendly solvents like water. An N-heterocyclic carbene-palladium(II)-imidazole complex has demonstrated efficient catalytic activity for Suzuki-Miyaura coupling in neat water, showcasing a path toward greener industrial processes. rsc.org
Reusable Heterogeneous Catalysts: The development of robust, reusable catalysts remains a key goal. The successful use of imidazole-Schiff base functionalized MOFs is a step in this direction. nih.gov Another emerging area is the use of hydrothermally stable Supported Ionic Liquid Phase (SILP) materials, where imidazolium-based ionic liquids are grafted onto supports to immobilize nanoparticle catalysts for reactions like CO₂ hydrogenation. acs.org
Biocatalysis and Artificial Metalloenzymes: The line between homogeneous, heterogeneous, and biocatalysis is blurring. mdpi.com The biomimetic activity of cobalt-Schiff base complexes is a testament to this convergence. rsc.org Future work will likely focus on creating more sophisticated artificial metalloenzymes that combine the selectivity of enzymes with the broad reaction scope of transition metal catalysts. researchgate.netnumberanalytics.com
Computational Catalyst Design: Advances in computational chemistry, particularly Density Functional Theory (DFT), are enabling the rational design of catalysts. numberanalytics.com By modeling reaction mechanisms and predicting catalyst properties, researchers can more efficiently develop new and improved catalytic systems based on the this compound scaffold and its derivatives. rsc.org
Advanced Materials Science Applications
Integration into Semiconducting Organic Materials
The fusion of an imidazole (B134444) nucleus with an aniline (B41778) group through a Schiff base bridge creates a donor-π-acceptor (D-π-A) or donor-acceptor (D-A) type structure, which is a common design motif for organic semiconducting materials. Imidazole derivatives are known for their electron-withdrawing or electron-donating capabilities, depending on the substitution pattern, making them versatile components in organic electronic devices. tandfonline.comresearchgate.net Aniline and its derivatives are well-established as hole-transporting materials and are foundational to the field of conducting polymers. wikipedia.orgbritannica.com The combination of these two moieties in N-((1H-Imidazol-5-yl)methylene)aniline suggests its potential as a multifunctional organic semiconductor.
Applications in Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Emitters
Imidazole derivatives are widely utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs), serving as electron-transporting materials, host materials for emitters, and even as fluorescent emitters themselves. tandfonline.commdpi.com Their strong electron-withdrawing nature and good thermal stability are key advantages. tandfonline.com When incorporated into a Schiff base structure, particularly with a metal complex, these molecules can function as phosphorescent emitters. Schiff base metal complexes, including those with platinum(II), have been investigated as phosphorescent materials for OLEDs, capable of harvesting both singlet and triplet excitons and thus achieving high internal quantum efficiencies. nih.govrsc.org
The this compound ligand could be used to form metal complexes (e.g., with iridium or platinum) that may exhibit phosphorescence. The imidazole and aniline units can be tailored to tune the HOMO/LUMO energy levels and, consequently, the emission color of the resulting OLED. mdpi.comtandfonline.com For instance, zinc(II) Schiff base complexes are known to be promising blue fluorescent emitters for OLEDs. acs.org While specific data for this compound based emitters is not available, a hypothetical OLED device incorporating a phosphorescent metal complex of this ligand could exhibit the following performance characteristics:
| Parameter | Hypothetical Value |
| Emitter Type | Phosphorescent |
| Emission Color | Green-Yellow |
| Peak Emission Wavelength | 530 nm |
| Maximum External Quantum Efficiency (EQE) | ~15% |
| Turn-on Voltage | 3.5 V |
This table is illustrative and based on typical performance of similar classes of phosphorescent OLEDs.
Potential in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a cornerstone of flexible electronics, and their performance is highly dependent on the charge-transporting properties of the organic semiconductor used. While many high-performance organic semiconductors are p-type (hole-transporting), there is a significant need for efficient n-type (electron-transporting) and ambipolar materials. Imidazole derivatives have been explored as n-type materials in OFETs due to their electron-deficient nature. google.comgoogle.com Conversely, aniline-based polymers are known for their p-type conductivity. rsc.orgmdpi.com
The structure of this compound, combining an electron-accepting imidazole moiety with a potentially electron-donating aniline group, suggests the possibility of achieving either n-type or even bipolar charge transport. The imine linkage provides a conjugated pathway for electron delocalization, which is crucial for charge mobility. The performance of such a material in an OFET would be highly dependent on its solid-state packing and energy levels, which could be tuned through chemical modification.
Development of Functional Dyes and Optical Materials
Schiff bases are recognized for their diverse photophysical properties, which makes them excellent candidates for functional dyes and optical materials. researchgate.netrsc.org The color and emission properties of Schiff bases can be readily tuned by altering the aldehyde and amine precursors. acs.org The this compound molecule, with its conjugated system spanning the imidazole and aniline rings, is expected to exhibit interesting optical properties.
The interaction of the lone pair of electrons on the imine nitrogen with the aromatic rings can lead to intramolecular charge transfer (ICT) transitions, which are often associated with strong absorption and fluorescence. researchgate.net Imidazole-based dyes have been developed for various applications, including fluorescent probes and two-photon absorption materials. nih.gov Aniline is a historic precursor for a vast range of dyes, including the first synthetic dye, mauveine. pysanky.info The combination within this compound could lead to dyes with unique solvatochromic or acidochromic properties, where the color changes in response to solvent polarity or pH. Such properties are valuable for chemical sensors and smart materials. Some anil dyes (Schiff bases of aniline) are known to exhibit polymorphism-driven optical properties, where different crystalline forms have distinct colors. rsc.org
Fabrication of Self-Assembled Monolayers and Thin Films
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. They are of great interest for modifying surface properties and for the fabrication of nanoscale electronic devices. Imidazole derivatives have been successfully used to form SAMs on various metal surfaces, such as copper, primarily for corrosion protection. tandfonline.comresearchgate.netresearchgate.nettandfonline.com The imidazole ring can coordinate with the metal surface, leading to the formation of a dense and stable monolayer. tandfonline.commdpi.com
This compound possesses the necessary functional groups for self-assembly. The nitrogen atoms of the imidazole ring can act as anchoring groups to a metal or metal oxide surface. The aniline part of the molecule can be used to control the surface properties, for example, to create hydrophobic or functionalized surfaces. The ability to form well-ordered thin films is also a prerequisite for the fabrication of efficient organic electronic devices like OLEDs and OFETs.
| Property | Expected Characteristic for this compound SAMs |
| Anchoring Group | Imidazole nitrogen atoms |
| Potential Substrates | Copper, Gold, Metal Oxides |
| Film Formation | Spontaneous self-assembly from solution |
| Potential Applications | Corrosion inhibition, surface functionalization, molecular electronics |
This table summarizes the expected properties and applications based on the characteristics of imidazole-based SAMs.
Polymer Chemistry and Hybrid Material Synthesis
The this compound molecule can serve as a monomer for the synthesis of novel polymers and hybrid materials. The Schiff base linkage itself can be a part of the polymer backbone, leading to poly(azomethine)s or poly(imine)s. tandfonline.comresearchgate.net These polymers often exhibit high thermal stability and interesting electronic properties. researchgate.net
Furthermore, the imidazole and aniline moieties can be functionalized to enable polymerization through various mechanisms. For example, vinyl groups could be introduced to either ring to allow for radical polymerization. acs.org Imidazole-containing polymers have been explored for a range of applications, including as biomaterials and for their dye-binding characteristics. elsevierpure.comresearchgate.netacs.org Polyaniline is one of the most studied conducting polymers, with applications in sensors, flexible electronics, and more. rsc.orgmdpi.comyoutube.comresearchgate.net
By copolymerizing a monomer based on this compound with other monomers, it would be possible to create a new class of polymers with tunable electronic, optical, and physical properties. urfu.ru Additionally, the imidazole and aniline groups are excellent ligands for metal ions, opening up the possibility of creating coordination polymers and organic-inorganic hybrid materials with applications in catalysis and sensing. tandfonline.comtandfonline.comresearchgate.net
Structure Property Relationship Studies in Chemical Functionality
Influence of Substituent Effects on Electronic and Steric Properties
The electronic and steric characteristics of N-((1H-Imidazol-5-yl)methylene)aniline are highly sensitive to the nature and position of substituents on both the aniline (B41778) and imidazole (B134444) rings. These modifications can profoundly alter the molecule's electron density distribution, molecular geometry, and, consequently, its physical and chemical properties.
Electronic Effects:
The electronic influence of substituents is typically categorized as either electron-donating (EDG) or electron-withdrawing (EWG).
On the Aniline Ring: Attaching an EDG (e.g., -CH₃, -OCH₃) to the phenyl ring increases the electron density on the aniline nitrogen and the imine bond. This enhancement of electron density can increase the basicity of the imine nitrogen, making it a better ligand for metal coordination. Conversely, an EWG (e.g., -NO₂, -Cl) decreases the electron density on the imine nitrogen, reducing its basicity but potentially enhancing the acidity of the N-H proton on the imidazole ring.
On the Imidazole Ring: The imidazole ring itself is an electron-rich heterocycle. nih.gov Substituents on the imidazole ring can further modulate this property. For instance, alkyl groups are weak electron-donors, while a nitro group would be a strong electron-withdrawer, significantly impacting the electronic environment of the entire molecule. The nitrogen atoms in the imidazole ring contribute to its unique chemical reactivity and biological activity. orientjchem.org
These electronic perturbations directly affect spectroscopic properties. For example, the introduction of an EDG on the aniline ring typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, as it reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Steric Effects:
Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in determining the molecule's conformation and its ability to interact with other molecules.
Ortho-Substitution: Placing a bulky substituent at the ortho-position of the aniline ring can force the phenyl group to twist out of the plane of the imine bond. This disruption of planarity (and thus conjugation) can have significant electronic consequences, often leading to a hypsochromic (blue) shift in the UV-Vis spectrum.
Substituent Size: The size of the substituent can limit the approach of reactants or solvent molecules, thereby influencing reaction rates and intermolecular interactions, such as crystal packing.
The following table summarizes the predicted effects of common substituents on the electronic and steric properties of the parent compound.
| Substituent (Position on Aniline Ring) | Electronic Effect | Predicted Impact on Imine Nitrogen Basicity | Steric Hindrance |
| -H (Parent Compound) | Neutral | Baseline | Low |
| -CH₃ (para) | Electron-Donating | Increased | Low |
| -OCH₃ (para) | Strong Electron-Donating | Significantly Increased | Medium |
| -Cl (para) | Electron-Withdrawing (Inductive), Weak Donating (Resonance) | Decreased | Low |
| -NO₂ (para) | Strong Electron-Withdrawing | Significantly Decreased | Medium |
| -CH₃ (ortho) | Electron-Donating | Increased | High |
Correlation of Molecular Structure with Chemical Reactivity Profiles
The molecular structure of this compound is intrinsically linked to its chemical reactivity. The key reactive sites include the imine nitrogen, the imidazole ring nitrogens, and the aromatic systems.
The imine (azomethine) group (-CH=N-) is a crucial feature, acting as a versatile coordination site for metal ions. The nitrogen atom's lone pair of electrons can form coordinate bonds, making these Schiff bases excellent ligands for creating metal complexes. The stability and geometry of these complexes are dictated by the electronic properties of the ligand. For example, ligands with higher electron density on the imine nitrogen, due to EDGs, generally form more stable complexes.
The imidazole moiety offers additional coordination sites through its nitrogen atoms. orientjchem.org This allows the molecule to act as a bidentate or even a polydentate ligand, potentially bridging multiple metal centers. The tautomerism of the imidazole ring (the N-H proton can reside on either nitrogen) adds another layer of complexity and reactivity. The ability of the imidazole group to participate in hydrolysis catalysis has been noted in related systems. researchgate.net
The reactivity profile is also evident in its potential as a sensor. For instance, a related imidazole-based Schiff base was designed as a "turn-on" fluorescence sensor for Zn²⁺ and a colorimetric sensor for Co²⁺. nih.govresearchgate.net This selectivity arises from specific interactions between the metal ions and the Schiff base's binding sites, which in turn perturbs the molecule's electronic structure, leading to a change in its photophysical properties. nih.govresearchgate.net The addition of Zn²⁺ to a solution of the probe resulted in a distinct color change and a measurable fluorescent signal. nih.gov
Design Principles for Modulating Chemical Behavior and Performance
The design of functional molecules based on the this compound scaffold follows several key principles aimed at fine-tuning its chemical behavior.
Tuning Ligand Properties: For applications in coordination chemistry and catalysis, the primary design focus is on modulating the ligand's electronic and steric properties. To create stronger binding ligands, one would introduce electron-donating groups on the aniline moiety. To create more selective catalysts, one might introduce bulky groups near the coordination site to control the access of substrates.
Enhancing Photophysical Properties: For applications in sensing and materials science, the focus shifts to manipulating the molecule's absorption and emission characteristics. Extending the π-conjugated system, for example, by replacing the phenyl group with a naphthyl or anthracenyl group, would be expected to shift the absorption and emission to longer wavelengths. This principle is fundamental in the design of dyes and fluorescent probes.
Improving Solubility and Processability: For practical applications, especially in biological or material contexts, solubility is key. The imidazole ring itself confers some polarity and solubility in polar solvents. nih.gov Introducing polar functional groups (e.g., -OH, -SO₃H) or flexible alkyl chains can enhance solubility in aqueous or organic media, respectively. This is a critical step in developing compounds from laboratory curiosities to functional products.
Creating Multi-functional Hybrids: The scaffold can be combined with other functional units. For example, linking it to another heterocyclic system like thiazole (B1198619) can create hybrid molecules with potentially synergistic or novel properties. nih.gov This modular approach is a powerful strategy in modern medicinal and materials chemistry.
Theoretical Prediction of Performance in Material and Catalytic Applications
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the performance of molecules like this compound before their synthesis. These theoretical calculations offer insights into molecular structure, electronic properties, and reactivity.
Material Applications:
Theoretical calculations can predict key parameters relevant to material science:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's electronic properties. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics and nonlinear optics. DFT calculations on related imidazole derivatives have been used to determine their stability and potential biological activity based on this gap. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is invaluable for predicting how a molecule will interact with other species, for example, in self-assembly or host-guest chemistry.
Ionization Potential and Electron Affinity: These values, which can be calculated theoretically, relate to the ease of removing or adding an electron, respectively. They are fundamental properties for designing organic semiconductors and other electronic materials.
Catalytic Applications:
DFT can model the entire catalytic cycle, providing a detailed understanding of the reaction mechanism.
Reaction Pathways and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathway. This allows for the rational design of more efficient catalysts. For instance, in a metal-catalyzed reaction using a complex of this compound, DFT could be used to understand how substituents on the ligand affect the activation energy of the rate-determining step.
Binding Energies: The strength of the bond between the Schiff base ligand and a metal center can be calculated. This helps in predicting the stability of the resulting catalyst.
Selectivity: In reactions with multiple possible products, DFT can help predict which product is more likely to form by comparing the activation barriers of the competing pathways. Studies on metal-organic frameworks (MOFs) have shown that the choice of metal and ligand structure is crucial for catalytic activity and selectivity in reactions like nucleophilic additions. rsc.org
The table below presents hypothetical DFT-calculated data for substituted this compound derivatives to illustrate these predictive capabilities.
| Substituent (para- on Aniline) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| -H | -5.8 | -1.2 | 4.6 | Baseline |
| -OCH₃ | -5.4 | -1.1 | 4.3 | More easily oxidized, stronger ligand |
| -NO₂ | -6.5 | -2.0 | 4.5 | More easily reduced, weaker ligand |
These theoretical predictions guide synthetic chemists, allowing them to target molecules with the highest probability of exhibiting the desired performance, thereby accelerating the discovery of new materials and catalysts.
Future Directions and Research Perspectives for N 1h Imidazol 5 Yl Methylene Aniline
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing N-((1H-Imidazol-5-yl)methylene)aniline and its derivatives is geared towards "green" and sustainable practices. Traditional methods often involve high temperatures, toxic solvents, and lengthy reaction times. ijarsct.co.in Modern approaches, however, are shifting towards more environmentally friendly and efficient protocols.
Future research will likely focus on:
Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and is often more energy-efficient compared to conventional heating methods. researchgate.net
Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source that can accelerate reaction rates and lead to high-purity products. ijarsct.co.in
Catalyst- and Solvent-Free Conditions: The ultimate goal in green chemistry is to eliminate the need for catalysts and solvents altogether, reducing chemical waste and simplifying product purification. ijarsct.co.in Research into solid-state reactions or reactions in aqueous media will be crucial.
Use of Reusable Catalysts: When catalysts are necessary, the development of heterogeneous, reusable catalysts is a key objective. For instance, the use of CaAl2O4 nanophosphors has been demonstrated as an efficient, low-cost, and recyclable nanocatalyst for the synthesis of a benzimidazole-based Schiff base, a method that is convenient, clean, and safe. tandfonline.com
Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Schiff Bases
| Methodology | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Conventional Heating | Well-established, simple setup | High energy consumption, long reaction times, use of toxic solvents | Optimization for milder conditions |
| Microwave-Assisted | Rapid heating, improved yields, high purity researchgate.net | Requires specialized equipment | Application to a wider range of derivatives |
| Ultrasound-Promoted | Increased reaction rates, energy efficient ijarsct.co.in | Scalability can be a challenge | Mechanistic studies to optimize parameters |
| Green Catalysis | Reusable, reduced waste, high efficiency tandfonline.com | Catalyst synthesis can be complex | Development of novel, low-cost nanocatalysts |
Exploration of New Catalytic Systems and Processes
The structural features of this compound, particularly the nitrogen atoms in the imidazole ring and the imine group, make it a promising candidate as a ligand in catalysis. ijarsct.co.in Future research is expected to explore its potential in coordinating with various metal ions to form novel catalysts.
Key research areas include:
Homogeneous Catalysis: Designing metal complexes of this compound for various organic transformations. These could include oxidation, reduction, and carbon-carbon bond-forming reactions.
Heterogeneous Catalysis: Immobilizing the compound or its metal complexes onto solid supports (like polymers, silica, or zeolites) to create robust, recyclable catalysts for industrial processes.
Asymmetric Catalysis: Developing chiral versions of the ligand to catalyze stereoselective reactions, which are of paramount importance in the pharmaceutical industry. The imidazole moiety can act as a chiral auxiliary or be modified to create a chiral environment around a metal center.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers powerful tools to accelerate the design and discovery of new molecules with desired properties, saving significant time and resources. researchgate.net For this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding experimental work.
Future directions in this area involve:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological or chemical activities. nih.govresearchgate.net Artificial neural networks (ANNs) have already been successfully applied to predict the antibacterial activity of imidazole derivatives based on their structural descriptors. nih.gov
Density Functional Theory (DFT) and Ab Initio Calculations: Using high-level quantum chemical methods to investigate the molecular geometry, electronic structure, vibrational frequencies, and spectroscopic properties of the compound. tandfonline.comresearchgate.netresearchgate.net Such studies can provide deep insights into its reactivity, stability, and potential interactions with biological targets. researchgate.net
Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with specific proteins or receptors to predict its potential as a therapeutic agent. nih.govnih.govresearchgate.net These simulations can reveal binding affinities and modes, guiding the design of more potent and selective inhibitors for targets like kinases or other enzymes. nih.govnih.gov
Table 2: Application of Computational Models in Imidazole Derivative Research
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| QSAR/ANN | Predict antibacterial/anticancer activity | Correlates molecular descriptors with biological potency. | nih.govresearchgate.net |
| DFT/HF | Determine molecular geometry, electronic properties, NMR shifts | Provides fundamental understanding of structure and reactivity. | tandfonline.comresearchgate.net |
| Molecular Docking | Predict binding of ligands to protein targets | Identifies potential drug candidates and their binding interactions. | nih.govnih.gov |
| Molecular Dynamics | Validate stability of ligand-protein complexes | Assesses the stability of interactions over time. | researchgate.net |
Integration into Emerging Smart Materials and Devices
The unique electronic and coordination properties of imidazole-based Schiff bases make them attractive building blocks for advanced materials. ijarsct.co.in this compound could be integrated into various smart materials and devices.
Promising research avenues are:
Chemosensors: Developing sensors for the detection of specific metal ions or anions. Schiff bases are known to exhibit changes in their optical or electrochemical properties upon binding with analytes, making them effective for selective and sensitive detection. researchgate.net
Corrosion Inhibitors: Investigating the use of this compound as an environmentally friendly corrosion inhibitor for metals and alloys. tandfonline.com Its ability to adsorb onto metal surfaces and form a protective layer can prevent degradation in acidic or corrosive environments. tandfonline.com
Organic Electronics: Exploring the potential of its derivatives in organic light-emitting diodes (OLEDs), solar cells, or transistors. The conjugated π-system of the molecule suggests that it may possess interesting photophysical and charge-transport properties.
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound can be unlocked through collaborations that bridge different scientific disciplines. Its versatile structure is a platform for diverse applications. mdpi.com
Key interdisciplinary opportunities include:
Medicinal Chemistry: Designing and synthesizing novel derivatives as potential therapeutic agents. Imidazole-based compounds have a broad spectrum of reported biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comorientjchem.orgresearchgate.net
Materials Science: Collaborating with materials scientists to incorporate the compound into novel polymers, hydrogels, or nanocomposites to create materials with tailored optical, electronic, or mechanical properties. ijarsct.co.in
Chemical Biology: Using this compound as a molecular probe to study biological processes. For example, fluorescently tagged derivatives could be used to visualize specific cellular components or track enzymatic activity.
The continued exploration of this compound and its analogues promises to yield significant advancements across the chemical sciences, from the development of sustainable chemical processes to the creation of innovative materials and therapeutics.
Q & A
Q. What are the common synthetic routes for N-((1H-Imidazol-5-yl)methylene)aniline?
The compound is typically synthesized via condensation of 1H-imidazole-5-carboxaldehyde with aniline in ethanol under reflux, using piperidine as a catalyst. Purification is achieved via column chromatography (e.g., dichloromethane/methanol 98:2), yielding up to 92% . Alternative routes include solvent optimization (e.g., dimethylbenzene) and stoichiometric adjustments of reactants (e.g., 1:2 aldehyde-to-aniline ratio) .
Q. How is the compound characterized structurally?
Key characterization methods include:
Q. What are the coordination properties of this compound with metal ions?
The imine nitrogen and imidazole ring can coordinate with transition metals like Ni(II) or Co(II) . Spectroscopic techniques such as UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) are used to study coordination geometry. Antimicrobial assays (e.g., disc diffusion) may evaluate bioactivity of resulting complexes .
Q. How is the stability of this compound assessed under varying conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- HPLC or TLC to monitor decomposition in acidic/basic conditions or UV light exposure.
- Storage recommendations: inert atmosphere (N₂/Ar) and desiccated environments to prevent hydrolysis .
Advanced Research Questions
Q. What catalytic systems optimize the synthesis of this compound?
Solid acid catalysts like HZSM-5 zeolite enhance imine formation efficiency. Optimal conditions include:
Q. How can X-ray crystallography resolve structural ambiguities?
Single-crystal X-ray diffraction with ORTEP-III software generates thermal ellipsoid plots and hydrogen-bonding networks. For example, imidazole-phenyl dihedral angles (~24.9°) and refinement metrics (R-factor ≤0.046) validate geometry . Data collection at low temperatures (e.g., 193 K) minimizes disorder .
Q. What computational methods predict bioactivity or binding interactions?
- Molecular docking (e.g., AutoDock 4.0) models interactions with targets like COX-2 . Key pharmacophores (e.g., methylsulfonyl groups) align with catalytic residues (e.g., Arg513) .
- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How do substituents on the aniline or imidazole moieties affect reactivity?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the imine carbon, accelerating nucleophilic attacks.
- Steric effects from ortho-substituents reduce reaction rates, studied via kinetic monitoring (e.g., UV-Vis kinetics) .
- Substituent impact on bioactivity is quantified via IC50 values in assays (e.g., anti-H1N1 activity) .
Q. What role does this compound play in multicomponent reactions?
It serves as a nucleophile in one-pot syntheses of heterocycles. For example:
Q. How are biologically active derivatives designed and evaluated?
Derivatives like sulfonamide-adducts are synthesized to enhance antiviral activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
